![molecular formula C33H35FN2O5 B1671358 ent-Atorvastatina CAS No. 501121-34-2](/img/structure/B1671358.png)
ent-Atorvastatina
Descripción general
Descripción
Ent-Atorvastatin, also known as (3S,5S)-atorvastatin, is the enantiomer of atorvastatin, a widely used lipid-lowering agent. Atorvastatin is a member of the statin class of medications, which are primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Ent-Atorvastatin, however, is an impurity and inactive enantiomer of atorvastatin .
Aplicaciones Científicas De Investigación
It appears there may be a misunderstanding in the query. The search results primarily discuss atorvastatin, not "ent-Atorvastatin." Based on the provided search results, here's what is available regarding the applications of atorvastatin:
Research and Clinical Applications
- Cardiovascular Disease Prevention : Atorvastatin is a standard treatment for both primary and secondary prevention of cardiovascular diseases . Intensive lipid-lowering therapy with atorvastatin early in acute coronary syndrome (ACS) is beneficial . In patients presenting with acute coronary syndrome, early and intensive lipid-lowering therapy is important .
- Emotional Processing : Studies suggest that atorvastatin may influence emotional cognition by increasing the processing of anxiety-related stimuli .
- Pharmacokinetics and Biodistribution : Studies using positron emission tomography (PET) with radiolabeled atorvastatin help elucidate its mechanism of action and the impact of factors such as sex on its therapeutic efficacy. These studies have shown that atorvastatin uptake is faster and clearance is more efficient in female rats compared to male rats, which is related to the exchange efficiency between arterial blood and hepatic tissue .
Potential Adverse Effects
- Gastric Ulceration : There is a reported case of a patient who developed severe gastric ulceration after starting atorvastatin treatment .
- Erectile Dysfunction (ED) : Pharmacovigilance studies and Mendelian randomization analysis suggest a potential causal relationship between atorvastatin use and an increased risk of ED .
- Coenzyme Q10 Levels : Short-term exposure to atorvastatin can decrease plasma CoQ10 levels .
Bioactive Compounds and Natural Sources
Mecanismo De Acción
Target of Action
The primary target of ent-Atorvastatin is the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the cholesterol biosynthetic pathway . By inhibiting this enzyme, ent-Atorvastatin reduces the production of cholesterol in the liver .
Mode of Action
ent-Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most of the body’s cholesterol is produced .
Biochemical Pathways
These intermediates, such as farnesylpyrophosphate and geranylgeranylpyrophosphate, are essential for the posttranslational modification of several proteins involved in important intracellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of ent-Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ent-Atorvastatin is absorbed and primarily acts in the liver . It undergoes extensive first-pass metabolism in the liver, the primary site of action and where it is synthesized . The details of its ADME properties and their impact on bioavailability are complex and can be influenced by various factors .
Result of Action
The inhibition of HMG-CoA reductase by ent-Atorvastatin results in decreased cholesterol synthesis, leading to a compensatory increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream . This results in lowered LDL cholesterol levels, which is beneficial in the management of hypercholesterolemia . Additionally, ent-Atorvastatin has been shown to modulate DNA damage repair in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ent-Atorvastatin. For instance, certain types of viruses have the potency to mutate known DNA sequences, which can influence the disease prevalence and progression . Furthermore, the effect of ent-Atorvastatin can be influenced by other medications the patient is taking, as well as by the patient’s diet and lifestyle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One prominent method is the Paal-Knorr synthesis, which involves the condensation of a diketone with an amine . The process typically includes:
Ketal Deprotection: This step involves the removal of the ketal protecting group to yield the free ketone.
Ester Hydrolysis and Counter-ion Exchange: The ester is hydrolyzed, and the resulting product undergoes counter-ion exchange to form the calcium salt of atorvastatin.
Industrial Production Methods: On an industrial scale, the production of atorvastatin calcium involves high-yielding synthesis methods that ensure product purity exceeding 99.5%. Key improvements in the process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium .
Análisis De Reacciones Químicas
Types of Reactions: Ent-Atorvastatin, like its active counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of atorvastatin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Comparación Con Compuestos Similares
- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
Comparison: While all statins share a common mechanism of action by inhibiting hydroxymethylglutaryl-coenzyme A reductase, they differ in their chemical structures and pharmacokinetic properties . Atorvastatin is known for its high potency and long half-life, making it effective in lowering low-density lipoprotein cholesterol levels. Ent-atorvastatin, being the inactive enantiomer, does not exhibit the lipid-lowering effects of atorvastatin but is crucial in ensuring the enantiomeric purity of the active drug .
Actividad Biológica
Introduction
ent-Atorvastatin is a stereoisomer of atorvastatin, a widely used statin for lowering cholesterol levels and preventing cardiovascular diseases. While atorvastatin's biological activity is well-documented, ent-Atorvastatin's specific effects and mechanisms warrant detailed exploration. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the biological activity of ent-Atorvastatin.
ent-Atorvastatin functions primarily as an inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this pathway, ent-Atorvastatin effectively lowers cholesterol levels in the liver, leading to increased uptake of low-density lipoprotein (LDL) through upregulation of LDL receptors.
Pleiotropic Effects
In addition to its lipid-lowering effects, ent-Atorvastatin exhibits several pleiotropic effects , which include:
- Improvement of Endothelial Function : Enhances nitric oxide availability and reduces endothelial dysfunction.
- Anti-inflammatory Effects : Decreases levels of inflammatory markers such as C-reactive protein (CRP).
- Stabilization of Atherosclerotic Plaques : Reduces plaque vulnerability by promoting smooth muscle cell proliferation and extracellular matrix synthesis.
These effects contribute to cardiovascular protection beyond mere cholesterol reduction.
Absorption and Distribution
ent-Atorvastatin is highly bound to plasma proteins (over 98%) and exhibits a large volume of distribution (approximately 380 L). It is primarily metabolized by cytochrome P450 3A4, leading to various active metabolites that also contribute to its pharmacological effects.
Elimination
The compound is predominantly eliminated via bile, with minimal renal excretion (<1% of the dose). The half-life of atorvastatin is approximately 14 hours, which may vary based on individual metabolism.
In Vitro Studies
Research has demonstrated that ent-Atorvastatin exhibits antifungal properties against Candida albicans. One study reported that treatment with ent-Atorvastatin resulted in significantly lower ergosterol levels in fungal cells compared to controls, indicating compromised membrane integrity and viability.
Parameter | Control Group | ent-Atorvastatin Group |
---|---|---|
Ergosterol Levels | 100% | 40% |
Survival Rate (%) | 20 | 60 |
In Vivo Studies
In a model using Galleria mellonella larvae infected with C. albicans, ent-Atorvastatin improved survival rates significantly:
Treatment | Survival Rate (%) |
---|---|
Control | 18.1 |
ent-Atorvastatin | 60.2 |
These findings suggest that ent-Atorvastatin may enhance host defense mechanisms against fungal infections.
Association with Erectile Dysfunction
Recent observational studies have linked atorvastatin use (and by extension ent-Atorvastatin) with an increased risk of erectile dysfunction (ED). A pharmacovigilance analysis indicated significant associations between atorvastatin use and ED incidence:
Analysis Method | Odds Ratio (OR) | Confidence Interval (CI) |
---|---|---|
ROR | 3.71 | (3.33, 4.12) |
PRR | 3.70 | - |
This suggests a potential causal relationship that warrants further investigation into the long-term effects of statin therapy on sexual health.
Propiedades
IUPAC Name |
(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-SVBPBHIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134523-03-8 (calcium salt) | |
Record name | Atorvastatin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110862-48-1, 501121-34-2 | |
Record name | Atorvastatin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ent-Atorvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENT-ATORVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ATORVASTATIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.